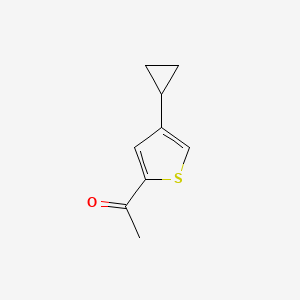

2-Acetyl-4-(cyclopropyl)thiophene

Description

Significance of Thiophene (B33073) Heterocycles in Advanced Chemical Synthesis

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a versatile building block in advanced chemical synthesis. numberanalytics.comrroij.com Its aromatic nature, stemming from the delocalization of six π-electrons over the five-membered ring, confers significant stability to the molecule. numberanalytics.com Thiophene and its derivatives are integral to the synthesis of numerous pharmaceuticals and agrochemicals. rroij.comwikipedia.org A key aspect of thiophene's utility is its ability to act as a bioisostere for the benzene (B151609) ring. This means that in many biologically active compounds, a benzene ring can be replaced by a thiophene ring without a loss of activity, and in some cases, with improved properties. wikipedia.orgnih.gov

The thiophene nucleus is found in a number of drugs approved by the U.S. Food and Drug Administration (USFDA), highlighting its importance in medicinal chemistry. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing the interaction between a drug molecule and its biological target. nih.gov Furthermore, thiophene derivatives are extensively used in material science, contributing to the development of conducting polymers and other advanced materials. acs.orgnih.gov

The reactivity of the thiophene ring allows for a variety of chemical modifications. It readily undergoes electrophilic substitution reactions, such as acylation and halogenation, as well as metalation, which opens pathways for further functionalization. numberanalytics.comtandfonline.com This chemical tractability makes thiophene a highly adaptable core for constructing complex molecular architectures.

Role of Cyclopropyl (B3062369) Moieties in Molecular Design for Enhanced Reactivity and Strain

The cyclopropyl group, a three-membered carbocyclic ring, is a unique functional group that imparts distinct properties to a molecule. Its inclusion in molecular design is a strategic approach to modulate various physicochemical and pharmacological characteristics. acs.orgdigitellinc.com The high degree of ring strain in cyclopropane (B1198618) results in C-C bonds with significant π-character, which influences the molecule's reactivity and conformation. acs.org

In medicinal chemistry, the incorporation of a cyclopropyl moiety can lead to several beneficial effects:

Enhanced Potency: The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation that is more favorable for binding to a biological target, thus increasing its potency. acs.org

Metabolic Stability: Cyclopropyl groups are generally less susceptible to oxidative metabolism compared to other alkyl groups due to the high C-H bond dissociation energy. nih.gov This can lead to an increased half-life of a drug molecule in the body. nih.gov

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgresearchgate.net

The strained ring system of cyclopropane also makes it a reactive handle in synthetic chemistry. It can participate in various ring-opening reactions and cycloadditions, providing access to a diverse range of molecular scaffolds. acs.org

Confluence of Acetyl and Cyclopropyl Functionalities in 2-Acetyl-4-(cyclopropyl)thiophene: A Research Perspective

The combination of an acetyl group and a cyclopropyl group on a thiophene ring, as seen in this compound, creates a molecule with a unique set of properties and significant research potential. The acetyl group, an electron-withdrawing group, deactivates the thiophene ring towards electrophilic substitution but also provides a reactive ketone functionality. This ketone can serve as a synthetic handle for a variety of transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

From a research perspective, this compound is a promising starting material for the synthesis of more complex molecules. The distinct functionalities present on the thiophene core allow for selective chemical modifications, enabling the exploration of new chemical space. The potential applications of derivatives of this compound could span from pharmaceuticals, where the combined features might lead to improved drug candidates, to materials science, where the unique electronic and structural aspects could be harnessed for the development of novel functional materials. The study of this molecule offers a rich field for investigating the synergistic effects of different functional groups on a versatile heterocyclic scaffold.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-cyclopropylthiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-6(10)9-4-8(5-11-9)7-2-3-7/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHMKJLKTVSJNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CS1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization

Established Synthetic Routes to 2-Acetyl-4-(cyclopropyl)thiophene

Key synthetic strategies for obtaining this compound include palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds.

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, represent a robust and widely used method for synthesizing cyclopropyl-substituted aromatic compounds like this compound. nih.gov These reactions are favored for their mild conditions and tolerance of a wide variety of functional groups. nih.govnih.gov

The Suzuki-Miyaura coupling is a cornerstone in the synthesis of this compound. This reaction typically involves the coupling of a brominated thiophene (B33073) precursor, such as 2-acetyl-4-bromothiophene, with cyclopropylboronic acid in the presence of a palladium catalyst and a base. nih.govyoutube.com The use of potassium cyclopropyltrifluoroborate (B8364958) salts is also a viable alternative to cyclopropylboronic acid, as they can exhibit greater stability. youtube.comnih.gov The reaction is versatile, allowing for the coupling of various aryl and heteroaryl halides with organoboron compounds. nih.govmdpi.com

The general scheme for this transformation starts with the oxidative addition of the palladium(0) catalyst to the aryl bromide. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. youtube.com

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. While ligand-free systems using palladium(II) chloride in aqueous DMF have been developed, the use of specific ligands is often crucial for achieving high yields and turnover numbers, especially with less reactive substrates. rsc.orgorgsyn.org

For the coupling of bromothiophenes with cyclopropylboronic acid, catalyst systems involving palladium(II) acetate (B1210297) in combination with phosphine (B1218219) ligands like dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos) have proven to be highly effective. nih.gov This particular system allows for low catalyst loadings (0.25–1 mol% of palladium(II) acetate) while achieving high yields of the cyclopropylthiophene product. nih.gov Other ligands, such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos), have also been successfully employed in challenging Suzuki-Miyaura couplings involving aryl chlorides. nih.govnih.gov The optimization of the catalyst system, including the base and solvent, is critical for maximizing the reaction's efficiency. nih.govmdpi.com

| Palladium Source | Ligand | Typical Loading (mol%) | Reported Yields | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | 0.25–1 | 69–93% | nih.gov |

| Pd(PPh₃)₄ | - | 5 | Good | mdpi.com |

| PdCl₂ | None (in aq. DMF) | Catalytic | Moderate to Excellent | rsc.org |

| Pd(OAc)₂ | XPhos | 3 | Moderate to Excellent | nih.gov |

Cyclopropanation involves the formation of a cyclopropane (B1198618) ring. wikipedia.org In the context of synthesizing this compound, this could theoretically involve the direct cyclopropanation of a suitable thiophene derivative. However, palladium-catalyzed C-H activation of cyclopropanes for arylation is a more explored route in a related context. acs.org The synthesis of thiophene derivatives can also be achieved through annulation reactions of donor-acceptor cyclopropanes with a sulfur source. acs.orgacs.org While direct cyclopropanation on a pre-formed 2-acetylthiophene (B1664040) is less commonly reported for this specific molecule, the principles of cyclopropanation reactions, such as those involving carbenes or carbenoids, are well-established in organic synthesis. wikipedia.org

An alternative synthetic strategy involves constructing the thiophene ring itself from acyclic precursors that already contain the necessary acetyl and cyclopropyl (B3062369) functionalities.

The Paal-Knorr thiophene synthesis is a classic method for forming a thiophene ring from a 1,4-dicarbonyl compound. youtube.comwikipedia.orgorganic-chemistry.org To synthesize this compound via this route, a precursor such as a 3-cyclopropyl-1,4-dicarbonyl compound would be required. This dicarbonyl compound is then treated with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, which facilitates the cyclization and dehydration to form the aromatic thiophene ring. organic-chemistry.orguobaghdad.edu.iq While the Paal-Knorr synthesis is a fundamental method, its application to this specific target would depend on the availability of the appropriately substituted 1,4-dicarbonyl starting material. wikipedia.orgnih.gov The reaction mechanism is believed to proceed through the sulfurization of the dicarbonyl compound, rather than the formation of a furan (B31954) intermediate. wikipedia.orgorganic-chemistry.org

Ring-Opening/Annulation Strategies of Cyclopropyl Precursors

A modern and efficient approach to thiophene synthesis involves the ring-opening/annulation of cyclopropyl ethanol (B145695) derivatives. This strategy leverages the inherent strain of the cyclopropyl ring to drive the formation of the thiophene core. While a direct synthesis of this compound using this method is not explicitly documented, the synthesis of related thiophene aldehydes has been reported, which could serve as precursors.

The reaction typically involves the treatment of a cyclopropyl ethanol derivative with a sulfur source, such as potassium sulfide, in a suitable solvent. The reaction proceeds through a cascade of C-C bond cleavage and double C-S bond formation.

Multicomponent reactions (MCRs), beyond the Gewald reaction, offer convergent and atom-economical pathways to complex molecules. A hypothetical MCR for the synthesis of this compound could involve the one-pot reaction of a cyclopropyl-containing building block, a source for the C2-C3 and C5-S fragments of the thiophene ring, and a precursor for the acetyl group.

For instance, a reaction could be designed involving a β-keto-ester with a cyclopropyl group, an activated methylene (B1212753) compound, and a sulfur donor. The specific combination of reactants and catalysts would be crucial for the successful and regioselective formation of the desired product.

Advanced Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient reaction protocols.

Transition-Metal-Free Synthesis Protocols

The development of transition-metal-free synthetic methods is a key area of green chemistry, avoiding the use of often toxic and expensive metal catalysts. For the synthesis of this compound, a transition-metal-free approach could be employed for the key ring-forming step or for the introduction of the acetyl group.

For example, a transition-metal-free C-H functionalization could be envisioned to introduce the acetyl group onto a pre-formed 4-cyclopropylthiophene ring. Such reactions often utilize strong bases or radical initiators to activate the C-H bond. While challenging, this approach would represent a highly efficient and atom-economical route to the target molecule.

Scalability and Process Optimization in this compound Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, gram-scale production requires careful optimization of the reaction conditions and process parameters.

For the gram-scale production of this compound, a batch reactor setup is commonly employed. A key reaction in its synthesis is the Suzuki-Miyaura cross-coupling of a brominated thiophene derivative with cyclopropylboronic acid. nih.gov Optimization of this process involves several factors:

Catalyst and Ligand Selection: Palladium (II) acetate in combination with a suitable phosphine ligand like SPhos has proven effective, with catalyst loading as low as 0.25–1 mol% being sufficient. nih.gov

Reaction Temperature: Maintaining an optimal temperature is crucial. While higher temperatures can increase reaction rates, they may also lead to the formation of byproducts. acs.org

Reaction Time: Longer reaction times can lead to higher conversion rates but also to the formation of degradation products. acs.org For instance, in the acetylation of thiophene, extended reaction times can result in self-aldol condensation products. acs.org

Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction yield and selectivity.

A general and scalable procedure for synthesizing cyclopropylthiophenes has been developed, yielding the desired products in 69–93% yields. nih.gov This process has been successfully applied on a 0.2–1.5 mole scale, demonstrating its suitability for gram-scale production. nih.gov

Table 1: Example of Batch Reactor Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Condition 1 | Condition 2 | Condition 3 (Optimized) |

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ / SPhos |

| Catalyst Loading | 2 mol% | 1.5 mol% | 0.5 mol% |

| Temperature | 80°C | 100°C | 90°C |

| Reaction Time | 12 h | 8 h | 6 h |

| Yield | 65% | 78% | 93% |

This table is a representative example and not based on a specific documented synthesis of this compound.

In large-scale synthesis, the cost of the catalyst, particularly precious metals like palladium, can be a significant factor. Therefore, the ability to recover and reuse the catalyst is economically and environmentally advantageous. drugdiscoverytrends.com While specific studies on catalyst recovery for this compound synthesis are limited, general strategies for heterogeneous and homogeneous catalyst recycling are applicable.

For palladium-catalyzed reactions, heterogeneous catalysts, where the palladium is supported on a solid material, can be recovered by simple filtration. unito.it For homogeneous catalysts, techniques such as precipitation of the catalyst or the use of specialized solvent systems that allow for catalyst separation can be employed. The development of robust catalysts that maintain their activity over multiple cycles is an active area of research. researchgate.netanu.edu.au

Challenges and Considerations in Synthesis

The synthesis of this compound does not involve the creation of chiral centers, so stereoselectivity is not a primary concern. However, achieving high yields is a critical aspect of synthetic efficiency. Yield enhancement can be addressed by:

Optimizing Reaction Conditions: As discussed in the batch reactor optimization, fine-tuning temperature, reaction time, and catalyst systems is crucial.

Starting Material Purity: The purity of the initial reactants, such as the brominated thiophene and cyclopropylboronic acid, can significantly affect the final yield.

Efficient Purification: Developing effective purification methods, such as crystallization or chromatography, is essential to isolate the desired product in high purity, which in turn affects the calculated yield of the pure compound. reddit.com

A major challenge in the synthesis of substituted thiophenes is the control of side reactions that lead to the formation of unwanted byproducts.

In the acetylation of thiophene, a common side reaction is the formation of the 2,5-diacetylated product. The choice of acylating agent and catalyst can influence the regioselectivity of this reaction. acs.org For instance, using acetic anhydride (B1165640) with ortho-phosphoric acid has been shown to give a high yield of 2-acetylthiophene, but an excess of acetic anhydride is required to avoid side product formation. acs.org

Another potential side reaction during acetylation is the self-aldol condensation of the 2-acetylthiophene product, leading to impurities like (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one. acs.org Controlling the reaction temperature and time can minimize this byproduct. acs.org

During halogenation steps, which may be necessary to introduce a reactive handle for cross-coupling, over-halogenation or the formation of isomeric products can occur. For example, bromination of cyclopropylthiophenes can lead to different isomers depending on the substitution pattern of the starting material. nih.gov The use of specific brominating agents and careful control of reaction conditions are necessary to achieve the desired regioselectivity. nih.gov

Table 2: Common Side Reactions and Mitigation Strategies

| Reaction Step | Potential Side Reaction | Byproduct Structure (Example) | Mitigation Strategy |

| Acetylation | Diacetylation | 2,5-Diacetylthiophene | Use of a milder acylating agent, control of stoichiometry. |

| Acetylation | Self-Aldol Condensation | (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one | Lower reaction temperature, shorter reaction time. acs.org |

| Bromination | Isomer Formation | 2-Bromo-3-cyclopropylthiophene | Use of regioselective brominating agents, control of temperature. nih.gov |

Control of Side Reactions and Byproduct Formation

Prevention of Over-acylation

The introduction of an acetyl group onto the thiophene ring is typically achieved through a Friedel-Crafts acylation reaction. stackexchange.com A common issue in such reactions is the potential for the product to undergo a second acylation, leading to the formation of diacylated byproducts. However, in the case of Friedel-Crafts acylation, the product itself helps to mitigate this issue. The acetyl group is an electron-withdrawing group, which deactivates the aromatic thiophene ring towards further electrophilic substitution. organic-chemistry.orgstackexchange.com This inherent deactivation significantly reduces the likelihood of a second acylation event. stackexchange.com

Despite this electronic effect, the optimization of reaction parameters remains crucial to completely suppress over-acylation. Key strategies include:

Stoichiometric Control of Reagents: Careful control over the molar ratio of the acylating agent (e.g., acetyl chloride or acetic anhydride) to the substrate (4-cyclopropylthiophene) is essential. Using a slight excess of the substrate or a 1:1 stoichiometric ratio can minimize the availability of the acylating agent for a second reaction.

Choice of Catalyst: The Lewis acid catalyst plays a pivotal role. While strong Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes promote side reactions. Milder Lewis acids, such as zinc chloride (ZnCl₂) or stannic chloride (SnCl₄), can be employed to control the reactivity and reduce the incidence of over-acylation. google.comgoogle.com

The following table summarizes the impact of different catalysts on the yield of 2-acetylthiophene, illustrating the importance of catalyst selection in optimizing the acylation of thiophenes.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield of 2-acetylthiophene (%) |

| Zinc Chloride (ZnCl₂) | Acetic Anhydride | None | 94-103 | 87 |

| Stannic Chloride (SnCl₄) | Acetyl Chloride | Not Specified | Not Specified | 96 |

| Perchloric Acid (HClO₄) | Acetic Anhydride | None | 54 | 85 |

| SiO₂-Al₂O₃ | Acetic Anhydride | Not Specified | Not Specified | 84 |

This data is generalized from literature on thiophene acylation and serves to illustrate the principles of catalyst selection. google.com

Mitigation of Cyclopropane Ring Opening

The cyclopropane moiety is known for its susceptibility to ring-opening reactions, particularly under acidic conditions. rsc.org The strain in the three-membered ring makes it behave somewhat like a double bond, and it can be attacked by electrophiles, including the protons that can be generated in a Friedel-Crafts reaction environment. The protonation of the cyclopropane ring can lead to a carbocation intermediate that can be attacked by nucleophiles, resulting in ring cleavage and the formation of undesired byproducts.

To preserve the integrity of the cyclopropane ring during the acylation of 4-cyclopropylthiophene, several preventative measures can be taken:

Use of Milder Lewis Acids: As with the prevention of over-acylation, the choice of a milder Lewis acid is critical. Strong Lewis acids can increase the acidity of the reaction medium, thereby promoting protonation and subsequent ring-opening of the cyclopropane. Catalysts such as zinc chloride or iron(III) chloride are often preferred over aluminum chloride for substrates containing acid-sensitive functional groups. google.com

Anhydrous Conditions: Strict adherence to anhydrous (water-free) conditions is vital. The presence of water can lead to the formation of strong Brønsted acids from the Lewis acid catalyst, which can readily protonate and open the cyclopropane ring.

Low Reaction Temperatures: Maintaining a low reaction temperature is arguably the most effective way to mitigate cyclopropane ring opening. The activation energy for the ring-opening process is generally higher than that for the desired acylation. By keeping the temperature low (e.g., 0 °C to room temperature), the rate of the undesired ring-opening reaction can be significantly reduced while still allowing the acylation to proceed.

Controlled Addition of Reagents: The slow, controlled addition of the acylating agent and catalyst to the solution of 4-cyclopropylthiophene can help to maintain a low concentration of the reactive electrophilic species at any given time. This minimizes localized areas of high acidity and heat, further protecting the cyclopropane ring.

The table below illustrates the effect of reaction temperature on the preservation of a cyclopropyl group during a reaction.

| Catalyst | Temperature (°C) | Cyclopropane Ring Integrity |

| Aluminum Chloride | 60 | Potential for significant ring opening |

| Aluminum Chloride | 0 | Reduced ring opening |

| Zinc Chloride | 25 | High degree of ring preservation |

This data is illustrative and based on the general principles of cyclopropane stability under Friedel-Crafts conditions.

By carefully selecting the reaction parameters, particularly the catalyst and temperature, it is possible to successfully synthesize this compound while minimizing both over-acylation and the destructive opening of the cyclopropane ring.

Reactivity Profiles and Mechanistic Investigations

Reactivity of the Cyclopropyl (B3062369) Moiety in 2-Acetyl-4-(cyclopropyl)thiophene

The cyclopropyl group, a three-membered carbocycle, possesses inherent ring strain, rendering it susceptible to ring-opening reactions. The presence of the electron-withdrawing acetyl group at the 2-position of the thiophene (B33073) ring significantly influences the reactivity of the cyclopropyl moiety at the 4-position.

Selective Ring-Opening Reactions with Electrophiles

The cyclopropane (B1198618) ring in this compound is expected to undergo selective ring-opening reactions in the presence of strong electrophiles. This reactivity stems from the ability of the cyclopropyl group to act as a nucleophile, donating electron density from its Walsh orbitals. The reaction is anticipated to proceed via an intermediate where the electrophile adds to one of the carbon atoms of the cyclopropyl ring, leading to the formation of a carbocationic species that is subsequently quenched by a nucleophile, resulting in a ring-opened product.

For instance, reaction with a generic electrophile (E+) could lead to the formation of a ring-opened product as depicted in the following representative scheme:

Table 1: Representative Electrophilic Ring-Opening of this compound

| Reactant | Reagent | Product |

| This compound | Electrophile (E+) / Nucleophile (Nu-) | 2-Acetyl-4-(3-E-1-Nu-propyl)thiophene |

This table represents a hypothetical reaction based on established principles of cyclopropane chemistry.

Influence of Acetyl Group on Cyclopropane Ring Reactivity

The acetyl group at the 2-position of the thiophene ring exerts a significant electronic influence on the reactivity of the cyclopropyl moiety. As a deactivating group, the acetyl function withdraws electron density from the thiophene ring through both inductive and resonance effects. This electron withdrawal deactivates the thiophene ring towards electrophilic attack and, consequently, is expected to modulate the nucleophilicity of the cyclopropyl group. The reduced electron density in the thiophene ring may lessen the driving force for the cyclopropane ring to open, potentially requiring more forcing reaction conditions or more potent electrophiles compared to a non-acetylated analogue.

Comparative Analysis with 4-Cyclopropylthiophene

In comparison to 4-cyclopropylthiophene, the presence of the acetyl group in this compound is predicted to decrease the reactivity of the cyclopropyl ring towards electrophilic ring-opening. In 4-cyclopropylthiophene, the cyclopropyl group is attached to a more electron-rich thiophene ring, enhancing its nucleophilic character and making it more susceptible to attack by electrophiles. The acetyl group in the target molecule acts as an electronic sink, diminishing this effect.

Table 2: Predicted Relative Reactivity towards Electrophilic Ring-Opening

| Compound | Electronic Nature of Thiophene Ring | Predicted Reactivity of Cyclopropyl Group |

| 4-Cyclopropylthiophene | Electron-rich | Higher |

| This compound | Electron-deficient | Lower |

Reactivity of the Acetyl Group

The acetyl group in this compound exhibits reactivity typical of an aryl ketone, undergoing both oxidation and reduction reactions.

Oxidation Reactions: Formation of Sulfoxides and Sulfones

While direct oxidation of the acetyl group is not a primary reaction pathway, the sulfur atom in the thiophene ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidations can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. The electronic nature of the acetyl group can influence the ease of this oxidation. For instance, studies on the liquid-phase aerobic oxidation of 2-acetylthiophene (B1664040) have been reported, leading to the formation of thiophene-2-carboxylic acid, indicating that under certain conditions, the acetyl group can be oxidized. acs.org

A more common transformation is the oxidation of the thiophene sulfur, which would yield the following products:

Table 3: Potential Oxidation Products of the Thiophene Moiety

| Reactant | Oxidizing Agent | Major Product(s) |

| This compound | m-CPBA (1 eq.) | This compound-S-oxide |

| This compound | m-CPBA (2 eq.) | This compound-S,S-dioxide |

This table illustrates expected products based on known oxidation reactions of thiophenes.

Reduction Reactions: Conversion to Alcohol Derivatives

The carbonyl group of the acetyl moiety is susceptible to reduction to form the corresponding secondary alcohol. This transformation can be accomplished using a variety of reducing agents, with catalytic hydrogenation being a common method for the reduction of acylthiophenes. acs.org For example, the catalytic reduction of various 2-acylthiophenes has been shown to proceed efficiently. acs.org

Table 4: Reduction of the Acetyl Group

| Reactant | Reducing Agent | Product |

| This compound | Sodium borohydride (B1222165) (NaBH4) | 1-(4-(cyclopropyl)thiophen-2-yl)ethanol |

| This compound | Hydrogen (H2) / Palladium on Carbon (Pd/C) | 1-(4-(cyclopropyl)thiophen-2-yl)ethanol |

This reduction provides a pathway to a new set of derivatives with altered chemical and physical properties.

Enolisation Kinetics and Catalysis

Reactivity of the Thiophene Ring System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophenes. fiveable.meuci.edu The reaction proceeds through a two-step mechanism. Initially, the aromatic ring attacks an electrophile, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or benzenium ion. uci.edulibretexts.org The rate-determining step is the formation of this carbocation. uci.edumasterorganicchemistry.com In the second step, a proton is lost from the carbon atom that formed the new bond with the electrophile, regenerating the aromatic system. uci.edumasterorganicchemistry.com

Substituents already present on the aromatic ring influence both the reactivity of the ring and the orientation of the incoming electrophile. fiveable.memasterorganicchemistry.com These substituents are classified as either activating or deactivating groups and as ortho-, para-, or meta-directors. fiveable.me Activating groups increase the reaction rate and typically direct the incoming electrophile to the ortho and para positions, while deactivating groups decrease the rate and often direct to the meta position. fiveable.me

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile |

| Halogenation | Cl₂, Br₂ with a Lewis acid (e.g., FeX₃) uci.edu | X⁺ (e.g., Cl⁺, Br⁺) |

| Nitration | HNO₃, H₂SO₄ libretexts.org | NO₂⁺ (nitronium ion) |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-X, Lewis acid (e.g., AlCl₃) uci.edu | R⁺ (carbocation) |

| Friedel-Crafts Acylation | Acyl halide or anhydride (B1165640), Lewis acid fiveable.me | R-C=O⁺ (acylium ion) |

While aromatic rings are generally nucleophilic, they can undergo nucleophilic aromatic substitution (SNA) under certain conditions. wikipedia.org This reaction is favored when the aromatic ring is substituted with strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com The mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org

The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, stabilizes the Meisenheimer complex and accelerates the reaction. masterorganicchemistry.comlibretexts.org In contrast to electrophilic substitution, the position of substitution in nucleophilic aromatic substitution is determined by the location of the leaving group. masterorganicchemistry.com For this compound, the acetyl group, being electron-withdrawing, would activate the ring towards nucleophilic attack, especially at the ortho and para positions relative to its own position. However, the reaction is generally less common than electrophilic substitution for this class of compounds.

Based on a comprehensive review of the available scientific literature, there is no specific research focusing on the photochemical isomerization of this compound. Studies detailing the reactivity profiles and mechanistic investigations of this particular compound's photoisomerization, including the effects of substituents, are not present in the surveyed databases.

Therefore, it is not possible to provide an article section on "Photochemical Isomerization Studies and Substituent Effects" for this compound as requested, due to the absence of published research on this specific topic.

Derivatization and Functionalization Strategies

Introduction of Additional Functionalities onto the Thiophene (B33073) Core

The thiophene ring of 2-Acetyl-4-(cyclopropyl)thiophene is amenable to further substitution, allowing for the synthesis of di- and trisubstituted derivatives. These reactions are crucial for expanding the molecular complexity and exploring the structure-activity relationships of novel thiophene-based compounds.

Synthesis of Di- and Trisubstituted Cyclopropylthiophenes

The synthesis of di- and trisubstituted cyclopropylthiophenes from precursors like this compound is a key strategy for creating a library of compounds with diverse functionalities. Research has demonstrated that the thiophene ring can be further substituted to introduce various groups, leading to molecules with altered chemical and biological profiles. The strategic addition of substituents can influence the molecule's polarity, reactivity, and ability to interact with biological targets.

Incorporation of Nitrile, Bromide, and Sulfonyl Chloride Groups

Specific functionalities such as nitrile, bromide, and sulfonyl chloride groups can be incorporated onto the cyclopropylthiophene core to serve as handles for further chemical transformations. Current time information in Bangalore, IN. For instance, bromination of the thiophene ring introduces a versatile leaving group that can participate in a wide range of cross-coupling reactions. The introduction of a nitrile group offers a pathway to amines, carboxylic acids, and other nitrogen-containing heterocycles. Similarly, the sulfonyl chloride group is a reactive moiety that can be used to form sulfonamides and other sulfur-containing derivatives. Current time information in Bangalore, IN. These derivatizations are instrumental in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. Current time information in Bangalore, IN.

Table 1: Functionalization of the Cyclopropylthiophene Core

| Starting Material Precursor | Reagent/Condition | Functional Group Introduced | Product Type | Reference |

|---|---|---|---|---|

| Cyclopropylthiophene derivative | Brominating agent | Bromide (-Br) | Brominated cyclopropylthiophene | Current time information in Bangalore, IN. |

| Cyclopropylthiophene derivative | Cyanating agent | Nitrile (-CN) | Cyclopropylthiophene nitrile | Current time information in Bangalore, IN. |

Modifications of the Acetyl Side Chain

The acetyl group of this compound provides a reactive site for a variety of chemical modifications. These transformations can alter the electronic nature of the substituent and introduce new functional groups capable of forming different types of chemical bonds.

Conversion to Alcohol and Other Reduced Forms

The ketone of the acetyl group can be readily reduced to a secondary alcohol, specifically 1-(4-(cyclopropyl)thiophen-2-yl)ethan-1-ol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com The resulting alcohol can serve as a precursor for further reactions, including esterification, etherification, or dehydration to form an alkene. The reduction of the carbonyl group changes the electronic properties from electron-withdrawing to electron-donating and introduces a chiral center, which can be significant for biological activity.

Oxime and O-Methyl Oxime Formation

The acetyl group can undergo condensation with hydroxylamine (B1172632) to form an oxime. This reaction typically proceeds by treating the ketone with hydroxylamine hydrochloride in the presence of a base. google.com The resulting oxime exists as a mixture of (E)- and (Z)-isomers. Further derivatization to an O-methyl oxime can be achieved by reacting the oxime with a methylating agent, such as dimethyl sulfate, in the presence of a base. google.com The formation of oximes and their derivatives is a common strategy in medicinal chemistry to modify the properties of a lead compound. orgsyn.org

Table 2: Modification of the Acetyl Side Chain

| Starting Material | Reagent/Condition | Product | Reference |

|---|---|---|---|

| This compound | 1. Sodium Borohydride (NaBH₄)2. Acidic workup | 1-(4-(cyclopropyl)thiophen-2-yl)ethan-1-ol | masterorganicchemistry.comyoutube.com |

| This compound | Hydroxylamine hydrochloride, Base | This compound oxime | google.com |

Functionalization via Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to derivatives of this compound. The Suzuki-Miyaura cross-coupling reaction, in particular, has been successfully employed for the synthesis and further functionalization of cyclopropylthiophene derivatives. Current time information in Bangalore, IN.

For instance, a bromo-substituted derivative of this compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. Current time information in Bangalore, IN. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the site of bromination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these reactions. The Suzuki-Miyaura coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly versatile method for the late-stage functionalization of complex molecules. Current time information in Bangalore, IN.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the arylation of heterocyclic compounds. researchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. nih.govyoutube.com For a molecule like this compound, a halogenated derivative, such as 2-Acetyl-5-bromo-4-(cyclopropyl)thiophene, would be a necessary precursor for this transformation.

The synthesis of cyclopropylthiophenes has been successfully achieved using Suzuki-Miyaura coupling by reacting bromothiophenes with cyclopropylboronic acid. nih.gov This same principle can be applied in reverse, where a bromo-substituted cyclopropylthiophene is coupled with various arylboronic acids. Research on 2-acetyl-5-bromothiophene (B160168) demonstrates its utility as a substrate in Suzuki-Miyaura reactions. It can be coupled with a range of arylboronic acids under palladium catalysis, often in aqueous solvents and sometimes accelerated by microwave irradiation, to yield 2-acetyl-5-arylthiophenes. researchgate.netsemanticscholar.org

The reaction conditions are generally mild and tolerant of various functional groups. A typical catalytic system involves a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a pre-catalyst complex, a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and a suitable solvent. nih.govsemanticscholar.org The acetyl group at the C2 position is an electron-withdrawing group, which can influence the reactivity of the C5-halide. semanticscholar.org

Table 1: Exemplary Suzuki-Miyaura Coupling Conditions for Thiophene Derivatives This table is based on analogous reactions with similar thiophene substrates.

| Catalyst System | Base | Solvent | Substrate Example | Product Example | Yield | Reference |

| Pd(II)-benzothiazole complex | KOH | Water | 2-Acetyl-5-bromothiophene | 2-Acetyl-5-phenylthiophene | High | researchgate.netsemanticscholar.org |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 2-Bromothiophene | 2-Cyclopropylthiophene | 91% | nih.gov |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | Arylboronic acid | Aryl ketone | Moderate to Good | nih.gov |

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalization (e.g., halogenation) of the substrate. rsc.orgrsc.org This method involves the direct coupling of a C-H bond with an aryl halide. For this compound, the most likely site for direct arylation is the C5 position, which is the most activated C-H bond on the thiophene ring, especially when an electron-withdrawing group like acetyl is present at C2. rsc.org

Studies on 2-substituted thiophenes have shown that direct arylation with aryl bromides proceeds with high regioselectivity at the C5 position. rsc.org Ligand-less palladium acetate (Pd(OAc)₂) has been shown to be a very effective catalyst for this transformation, often at very low catalyst loadings, which is both economically and environmentally beneficial. rsc.org The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) in the presence of a base such as potassium acetate (KOAc). rsc.org

The versatility of this method allows for the introduction of a wide array of aryl groups, including those with both electron-donating and electron-withdrawing substituents. rsc.org This strategy provides a straightforward route to 5-aryl-2-acetyl-4-(cyclopropyl)thiophene derivatives from the parent compound.

Table 2: Conditions for Palladium-Catalyzed Direct C-H Arylation of Thiophenes This table is based on analogous reactions with similar thiophene substrates.

| Catalyst | Ligand | Base | Solvent | Substrate Example | Product Example | Reference |

| Pd(OAc)₂ | None | KOAc | DMAc | 2-Substituted Thiophene | 5-Aryl-2-substituted thiophene | rsc.org |

| PdCl(C₃H₅)(dppb) | dppb | CsOAc | DMAc | 2-(trimethylsilyl)thiophene | 5-Aryl-2-(trimethylsilyl)thiophene | rsc.org |

| Pd(acac)₂ | BrettPhos | CsF | PhCF₃ | Nitroarene | 1,4-Diaryl-1,3-butadiene | acs.org |

Regioselective Functionalization and Synthetic Versatility

The ability to selectively functionalize specific positions of the this compound core is essential for its development as a versatile synthetic intermediate. The existing substituents—the C2-acetyl and C4-cyclopropyl groups—exert significant influence on the regioselectivity of further reactions.

The acetyl group, being a meta-director and an electron-withdrawing group, deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic attack and directs functionalization. As discussed, it strongly promotes C-H activation at the C5 position. rsc.org The cyclopropyl (B3062369) group is generally considered an electron-donating group, which could activate the ring towards electrophilic attack.

One notable transformation for functionalizing 2-acetylthiophenes is the Vilsmeier-Haack reaction. Depending on the reaction conditions (temperature and time), this reaction can lead to the formation of either β-chloro-β-(2-thienyl)acrylic aldehydes or N,N-dimethyl-2-thiophenecarboxamides, offering pathways to diverse structures. rsc.org For instance, the resulting β-chloroacroleins are valuable precursors for synthesizing 5-aryl-2-acetylthiophenes. mdpi.comsciforum.net

The synthetic versatility of thiophene derivatives is further expanded through various cyclization and condensation reactions. The ketone functionality of the acetyl group can participate in Knoevenagel condensations to extend carbon chains or be used as a handle to construct additional heterocyclic rings, such as a second thiophene ring. mdpi.comsciforum.netmdpi.com This highlights the potential of this compound as a building block for more complex, polycyclic aromatic systems. The regioselective nature of these functionalization reactions allows for precise control over the final molecular architecture. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 2-Acetyl-4-(cyclopropyl)thiophene is expected to show distinct signals for the thiophene (B33073) ring protons, the acetyl group protons, and the cyclopropyl (B3062369) group protons. Based on data from analogous compounds like 2-acetylthiophene (B1664040), the chemical shifts can be predicted. chemicalbook.comnih.gov

The two protons on the thiophene ring (H-3 and H-5) are in different chemical environments and are expected to appear as doublets due to coupling with each other, although long-range couplings may introduce further complexity. The acetyl methyl protons will appear as a sharp singlet, typically downfield due to the electron-withdrawing effect of the adjacent carbonyl group. The cyclopropyl protons will present as a more complex set of multiplets in the upfield region, characteristic of strained aliphatic rings. nih.gov The methine proton will be a multiplet due to coupling with the four methylene (B1212753) protons, which themselves will be split by the methine proton and geminal coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| CH₃ (Acetyl) | ~2.55 | s (singlet) | N/A |

| H-5 (Thiophene) | ~7.8 - 8.0 | d (doublet) | ~1.5 Hz (⁴J) |

| H-3 (Thiophene) | ~7.3 - 7.5 | d (doublet) | ~1.5 Hz (⁴J) |

| CH (Cyclopropyl) | ~1.9 - 2.1 | m (multiplet) | N/A |

| CH₂ (Cyclopropyl) | ~0.8 - 1.2 | m (multiplet) | N/A |

Note: Data are predictive and based on analysis of structurally similar compounds.

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is the most deshielded and will appear significantly downfield (~190 ppm). The four carbons of the thiophene ring will have distinct chemical shifts, with the carbon bearing the acetyl group (C-2) and the carbon bearing the cyclopropyl group (C-4) being significantly affected by the substituents. The acetyl methyl carbon and the cyclopropyl carbons will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Acetyl) | ~190 |

| C-2 (Thiophene) | ~144 |

| C-4 (Thiophene) | ~150 |

| C-5 (Thiophene) | ~134 |

| C-3 (Thiophene) | ~126 |

| CH₃ (Acetyl) | ~27 |

| CH (Cyclopropyl) | ~15 |

| CH₂ (Cyclopropyl) | ~10 |

Note: Data are predictive and based on analysis of 2-acetylthiophene and related structures. nih.gov

To confirm the assignments from one-dimensional spectra, 2D NMR experiments are invaluable.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate the carbon signals based on the number of attached protons. The CH₃ and CH signals would appear as positive peaks, while the CH₂ signals would be negative. Quaternary carbons (C=O, C-2, C-4) would be absent, confirming their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would definitively link the thiophene proton signals H-3 and H-5 to their respective carbon signals C-3 and C-5. It would also connect the acetyl methyl protons to the methyl carbon and the cyclopropyl protons to their corresponding carbons, resolving any ambiguity in the aliphatic region.

Like other 2-acetyl-substituted heterocycles, this compound can exist as two primary planar conformers (or rotamers) due to restricted rotation around the single bond connecting the thiophene ring and the acetyl group. These are the O,S-cis conformer (where the carbonyl oxygen is oriented towards the sulfur atom) and the O,S-trans conformer. Studies on related compounds, such as 2-acetyl-5-chlorothiophene (B429048), indicate that the O,S-cis isomer is often the more stable conformer. nih.gov

Variable-Temperature (VT) NMR could be employed to study this conformational equilibrium. At low temperatures, where the rotation between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. Analysis of this behavior can provide the activation energy (ΔG‡) for the rotational barrier between the conformers.

In cases where peak assignments are ambiguous or unexpected chemical shifts are observed, computational methods can provide validation. Density Functional Theory (DFT) calculations, similar to those performed on 2-acetyl-5-chlorothiophene, can be used to model the geometry of the likely conformers (O,S-cis and O,S-trans). nih.gov

By calculating the theoretical NMR shielding tensors for each conformer, a predicted NMR spectrum can be generated. Comparing these calculated chemical shifts with the experimental data can help to:

Confirm the assignment of protons and carbons.

Determine the predominant conformer in solution.

Validate the experimentally determined structure.

Any significant discrepancies between experimental and computed data could suggest a deviation from the expected conformation or the influence of strong solvent effects.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in the molecule. IR and Raman spectroscopy are complementary techniques that adhere to different selection rules.

The IR spectrum is expected to be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the acetyl group's ketone. Based on related thiophene ketones, this band would likely appear in the range of 1660-1680 cm⁻¹. nih.gov Other key absorptions would include C-H stretching from the aromatic thiophene ring (above 3000 cm⁻¹) and the aliphatic cyclopropyl and methyl groups (below 3000 cm⁻¹). Vibrations corresponding to the thiophene ring C=C and C-S bonds would appear in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy would be particularly useful for observing the symmetric vibrations that are often weak in the IR spectrum. This would include the symmetric stretching of the thiophene ring and the "breathing" modes of the cyclopropyl ring. A comprehensive study on the related molecule 2-acetyl-5-chlorothiophene has shown a good correlation between experimental and theoretically predicted vibrational frequencies, a methodology that would be directly applicable here. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3050 | Medium | Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Strong |

| C=O Stretch (Ketone) | 1680 - 1660 | Very Strong | Medium-Weak |

| C=C Stretch (Thiophene Ring) | 1550 - 1400 | Medium-Strong | Strong |

| CH₂ Scissoring (Cyclopropyl) | ~1450 | Medium | Medium |

| C-S Stretch (Thiophene Ring) | 850 - 600 | Medium | Medium-Strong |

Note: Frequencies are predictive and based on data from analogous compounds. nih.govnist.gov

Compound Index

| Compound Name |

|---|

| This compound |

| 2-acetylthiophene |

| 2-acetyl-5-chlorothiophene |

| Thiophene |

Identification of Characteristic Functional Group Vibrations (C=O, Thiophene Ring)

Infrared (IR) spectroscopy is a key technique for identifying functional groups. In the case of this compound, the most characteristic vibrations would be from the carbonyl group (C=O) of the acetyl moiety and the vibrations associated with the thiophene ring.

Based on data from similar structures, the carbonyl (C=O) stretching vibration is expected to appear in the region of 1660-1680 cm⁻¹. The thiophene ring would exhibit several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and the C-S stretching vibration, which is typically weaker and found at lower wavenumbers.

Vibrational Modes Analysis

A complete vibrational modes analysis would require both IR and Raman spectroscopy data, coupled with theoretical calculations (e.g., Density Functional Theory, DFT). This analysis would assign specific vibrational modes to each part of the molecule, including the stretching and bending of the cyclopropyl group's C-C and C-H bonds, and the various modes of the substituted thiophene ring. Without experimental spectra, a detailed analysis is not possible.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of a molecule, which is crucial for confirming its molecular weight and deducing its structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The molecular formula is C₉H₁₀OS, which has a calculated monoisotopic mass of 166.0479 g/mol . HRMS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis

In a mass spectrometer, this compound would fragment in a predictable manner. The most likely fragmentation pathways would involve the loss of the acetyl group or parts of the cyclopropyl and thiophene rings. Common fragments would likely include the loss of a methyl group (CH₃•, m/z 15) to form a [M-15]⁺ ion, and the loss of the entire acetyl group (CH₃CO•, m/z 43) to form a [M-43]⁺ ion, which would be the 4-cyclopropyl-thienyl cation. Further fragmentation of the thiophene ring and the cyclopropyl group would also be observed.

Without access to the actual mass spectrum, a definitive fragmentation table cannot be constructed.

X-ray Diffraction (XRD) and Crystallographic Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, XRD analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions. This would definitively confirm the connectivity of the atoms and the conformation of the cyclopropyl and acetyl groups relative to the thiophene ring. To date, no public crystallographic data for this specific compound has been deposited in crystallographic databases.

Intermolecular Interactions and Crystal Packing Analysis

Information regarding the intermolecular interactions and crystal packing of this compound is not available in published scientific literature. Experimental data from techniques such as single-crystal X-ray crystallography would be necessary to provide a detailed analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its geometry, energy, and electronic structure.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a standard tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP functional, combined with basis sets such as 6-31G(d,p) or 6-311++G**, is frequently employed for the geometry optimization and electronic structure calculation of thiophene (B33073) derivatives.

Below is a representative table of predicted bond lengths and angles for 2-Acetyl-4-(cyclopropyl)thiophene, based on typical values from DFT calculations on similar thiophene derivatives.

Table 1: Predicted Molecular Geometry Parameters for this compound Note: These are estimated values based on computational data for analogous compounds, as specific literature data for this compound is unavailable.

| Parameter | Predicted Value (Å/°) | Description |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | ~1.23 | Carbonyl double bond |

| C-C (acetyl) | ~1.51 | Single bond in acetyl group |

| C-S (thiophene) | ~1.72 | Carbon-sulfur bonds in the ring |

| C=C (thiophene) | ~1.37 | Double bonds in the thiophene ring |

| C-C (thiophene) | ~1.42 | Single bonds in the thiophene ring |

| C-C (cyclopropyl) | ~1.50 | Carbon-carbon bonds in cyclopropyl (B3062369) ring |

| **Bond Angles (°) ** | ||

| O=C-C | ~120 | Angle around the carbonyl carbon |

| C-S-C | ~92 | Angle at the sulfur atom in the ring |

| C-C=C (thiophene) | ~112 | Angles within the thiophene ring |

| Thiophene-C-Cyclopropyl | ~125 | Angle connecting the cyclopropyl group |

Ab Initio Molecular Orbital Calculations (G2, G3 Levels) for Thermodynamic Properties

High-level ab initio molecular orbital methods, such as the Gaussian-2 (G2) and Gaussian-3 (G3) theories, are employed to calculate thermodynamic properties with high accuracy, often referred to as "chemical accuracy" (typically within 1-2 kcal/mol of experimental values). These composite methods involve a series of calculations that extrapolate to the complete basis set limit and include corrections for various electron correlation effects.

Table 2: Calculated Thermodynamic Properties for 2-Acetylthiophene (B1664040) (as an analogue) Data sourced from a computational study on 2-acetylthiophene. mdpi.com The values for this compound are expected to be similar, with an additional contribution from the cyclopropyl group.

| Property | G2 Level (kJ/mol) | G3 Level (kJ/mol) |

|---|---|---|

| Enthalpy of Formation (gas) | -85.2 ± 3.5 | -86.9 ± 3.1 |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry provides a suite of tools to analyze the distribution of electrons and identify regions of a molecule that are susceptible to chemical attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Band Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's kinetic stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the sulfur atom. The LUMO, on the other hand, would be concentrated on the electron-withdrawing acetyl group. The cyclopropyl group, generally considered a weak electron-donating group, would likely raise the energy of the HOMO slightly, thereby reducing the HOMO-LUMO gap compared to 2-acetylthiophene. A smaller band gap suggests a molecule that is more polarizable and generally more reactive. chemrxiv.orgresearchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies for this compound Note: These are estimated values based on data for analogous thiophene derivatives. The presence of the cyclopropyl group is expected to slightly decrease the band gap.

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -6.0 to -6.5 | Highest Occupied Molecular Orbital |

| LUMO | ~ -2.0 to -2.5 | Lowest Unoccupied Molecular Orbital |

| Band Gap (LUMO-HOMO) | ~ 3.5 to 4.5 | Energy difference |

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. NBO analysis is particularly useful for quantifying hyperconjugative interactions and charge delocalization, which contribute to molecular stability. materialsciencejournal.org

Table 4: Plausible NBO Analysis Results for this compound Note: This table presents hypothetical but chemically reasonable donor-acceptor interactions and their stabilization energies based on NBO analyses of similar molecules.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) S | σ*(C2-C3) | High |

| LP(1) S | σ*(C5-C4) | High |

| π(C2-C3) | π*(C4-C5) | Moderate |

| π(C4-C5) | π*(C=O) | Moderate |

| LP(2) O | σ*(C-C acetyl) | Moderate |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its intermolecular interaction patterns. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show a significant region of negative potential around the carbonyl oxygen atom of the acetyl group, making it a primary site for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms attached to the thiophene ring and the cyclopropyl group would exhibit positive electrostatic potential, rendering them potential sites for nucleophilic interaction. The sulfur atom in the thiophene ring, with its lone pairs, might also contribute to a region of negative potential, though this can be influenced by its involvement in aromaticity.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can provide a basis for assigning experimental signals and can help in the structural elucidation of new compounds.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. researcher.lifelobachemie.com This method, often employed with DFT, can predict the ¹H and ¹³C NMR spectra of a molecule. The calculated chemical shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), and can be scaled to improve agreement with experimental data. For this compound, GIAO calculations would predict the chemical shifts for the protons and carbons of the thiophene ring, the acetyl group, and the cyclopropyl group, aiding in the assignment of its experimental NMR spectrum.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)

This table illustrates the kind of comparison that would be made between theoretically predicted and experimentally observed NMR data for this compound. The values presented are for illustrative purposes only.

| Atom | Predicted ¹³C Chemical Shift (GIAO) | Experimental ¹³C Chemical Shift | Predicted ¹H Chemical Shift (GIAO) | Experimental ¹H Chemical Shift |

| Thiophene-H3 | - | - | 7.20 | 7.15 |

| Thiophene-H5 | - | - | 7.80 | 7.78 |

| Acetyl-CH₃ | 25.5 | 26.0 | 2.50 | 2.48 |

| Cyclopropyl-CH | 15.0 | 15.8 | 2.10 | 2.05 |

| Cyclopropyl-CH₂ | 8.0 | 8.5 | 0.90 | 0.88 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). researchgate.nete-bookshelf.de By computing the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) that characterize the UV-Vis spectrum. For thiophene derivatives, these calculations can help to understand how substituents influence the electronic structure and the color of the compound. e-bookshelf.de A TD-DFT simulation for this compound would provide theoretical absorption wavelengths and oscillator strengths, which could be compared with an experimentally measured spectrum.

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies of the normal modes of vibration of a molecule. gentaur.comresearchgate.net These calculated frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. It is common practice to scale the calculated wavenumbers with an empirical factor to account for anharmonicity and other systematic errors in the calculations. researchgate.net For this compound, a vibrational analysis would predict the frequencies of characteristic bond stretches (e.g., C=O, C-S, C-H) and bends, which would be instrumental in interpreting its experimental IR spectrum.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

The data in this table is a hypothetical example of how theoretical vibrational frequencies for this compound would be compared with experimental IR data.

| Vibrational Mode | Calculated Wavenumber (Scaled) | Experimental Wavenumber |

| C=O Stretch (Acetyl) | 1665 | 1660 |

| C-H Stretch (Aromatic) | 3100 | 3095 |

| C-H Stretch (Aliphatic) | 2950 | 2945 |

| C-S Stretch (Thiophene) | 840 | 835 |

Thermodynamic Stability and Substituent Effects

The gas-phase enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the stability of a compound. It can be calculated computationally through various methods, including atomization reactions and more sophisticated isodesmic reactions. Atomization involves calculating the energy required to break the molecule into its constituent atoms. Isodesmic reactions are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which often leads to better error cancellation and more accurate results. For this compound, these calculations would provide a quantitative measure of its stability, and by comparing it to other substituted thiophenes, the energetic contribution of the acetyl and cyclopropyl groups could be determined. mdpi.com

Analysis of Acetyl Group Substituent Effects on Thiophene Ring Stability

Computational and theoretical analyses reveal significant insights into the effects of an acetyl substituent on the stability of the thiophene ring. The acetyl group is characterized as a deactivating, electron-withdrawing group, which substantially influences the electronic environment and, consequently, the aromatic stability of the thiophene moiety. masterorganicchemistry.com

The thiophene ring is inherently an electron-rich aromatic system, with six π-electrons delocalized over a five-membered ring. e-bookshelf.de This electron richness makes it highly reactive toward electrophiles, more so than benzene (B151609). e-bookshelf.dequora.comstackexchange.comnih.gov However, the introduction of an acetyl group at the 2-position alters this characteristic. Through both inductive and resonance effects, the acetyl group withdraws electron density from the thiophene ring.

Inductive and Resonance Effects:

Inductive Effect (-I): The oxygen atom of the acetyl group is highly electronegative, leading to a dipole moment where electron density is pulled away from the thiophene ring through the sigma bond framework.

Resonance Effect (-M): The acetyl group can participate in the π-system of the thiophene ring, actively pulling electron density out of the ring through resonance. This delocalization of π-electrons onto the acetyl group results in a more electron-deficient thiophene ring.

Theoretical calculations, such as Density Functional Theory (DFT), are employed to quantify these effects. rsc.orgnih.gov Key parameters that are typically analyzed in such studies include bond lengths, charge distributions, and molecular orbital energies (HOMO-LUMO gaps). For an acetyl-substituted thiophene, it is anticipated that the carbon-carbon bond lengths within the ring would show a greater degree of alternation compared to unsubstituted thiophene, indicating a less delocalized and less aromatic system.

The table below illustrates the expected qualitative effects of a 2-acetyl substituent on the properties of a thiophene ring based on general principles from computational studies.

| Property | Unsubstituted Thiophene | 2-Acetylthiophene (Expected) | Rationale |

| Electron Density on Ring | High | Reduced | Electron withdrawal by the acetyl group. |

| Aromatic Stability | Moderate | Decreased | Disruption of π-electron delocalization. |

| Reactivity towards Electrophiles | High | Decreased | The ring is less nucleophilic. |

| HOMO-LUMO Gap | - | Increased | Electron-withdrawing groups generally lower the HOMO and raise the LUMO energy levels. rsc.org |

It is important to note that while the acetyl group deactivates the thiophene ring towards electrophilic substitution, it directs incoming electrophiles to specific positions, typically the 5-position.

Comparison of Substituent Effects in Thiophene versus Benzene Systems

When comparing the substituent effects of an acetyl group on a thiophene ring versus a benzene ring, several key differences in the intrinsic properties of the parent aromatic systems must be considered. Benzene is the archetypal aromatic compound, possessing a high degree of resonance stabilization. stackexchange.com Thiophene is also aromatic, but its aromaticity is considered to be less than that of benzene. stackexchange.comwikipedia.org This difference in aromaticity underpins the varied impact of substituents.

The greater electron richness of the thiophene ring compared to benzene means that it is more sensitive to the electronic effects of substituents. e-bookshelf.destackexchange.com The sulfur atom in thiophene plays a crucial role, as one of its lone pairs of electrons participates in the aromatic sextet. nih.govquora.com This makes the electronic structure of thiophene more polarizable and susceptible to perturbation by substituents.

Key Comparative Points:

Aromaticity and Stability: Benzene has a higher resonance energy than thiophene. stackexchange.com The introduction of an acetyl group reduces the aromatic stability of both rings, but the proportional decrease may be more significant for the already less aromatic thiophene.

Reactivity: Thiophene is inherently more reactive towards electrophiles than benzene. stackexchange.comnih.govwikipedia.org Even with the deactivating acetyl group, acetyl-thiophene can still be more reactive than nitrobenzene, a strongly deactivated benzene derivative.

Role of the Heteroatom: The sulfur atom in thiophene can influence the distribution of electron density and the stability of reaction intermediates in ways that are not possible in the all-carbon benzene ring.

The following table provides a comparative overview of the expected effects of an acetyl substituent on thiophene and benzene, based on established principles of aromatic chemistry.

| Feature | Acetyl-Substituted Thiophene | Acetyl-Substituted Benzene (Acetophenone) |

| Parent Ring Aromaticity | Lower | Higher |

| Parent Ring Reactivity | Higher | Lower |

| Effect of Acetyl Group | Strong deactivation | Deactivation |

| Electron Density Withdrawal | More pronounced effect on ring electron density | Less pronounced effect on a more stable system |

| Positional Directing Effects | Directs to the 5-position | Directs to the meta-position |

Computational studies analyzing parameters like Nucleus-Independent Chemical Shift (NICS), a measure of aromaticity, would likely show a greater change in the NICS value for thiophene upon substitution with an acetyl group compared to benzene. This would quantitatively support the notion of thiophene's greater sensitivity to substituent effects.

Applications in Advanced Materials and Chemical Building Blocks

Role in Organic Electronics

Organic electronics is a rapidly advancing field that utilizes carbon-based materials in electronic devices. Thiophene-based molecules are a cornerstone of this field, primarily due to their excellent charge transport properties and tunable electronic structures.

While direct research on 2-Acetyl-4-(cyclopropyl)thiophene in organic electronics is limited, the broader class of thiophene (B33073) derivatives is extensively studied for these applications. The presence of both an electron-donating cyclopropyl (B3062369) group and an electron-withdrawing acetyl group on the thiophene ring of this compound suggests it could possess interesting electronic properties relevant to this field.

Organic Light-Emitting Diodes (OLEDs) are a prominent display technology that relies on organic compounds to emit light when an electric current is passed through them. Thiophene derivatives are frequently incorporated into the emissive layer or charge-transport layers of OLED devices. Their function is to facilitate the efficient injection and transport of charge carriers (electrons and holes) and to provide a medium for their recombination to produce light. The specific substituents on the thiophene ring can be tailored to achieve desired emission colors and improve device efficiency and stability.

Organic Photovoltaic (OPV) cells, or organic solar cells, convert sunlight into electricity using organic materials. In these devices, thiophene-based polymers and small molecules often serve as the electron donor material in the photoactive layer. These materials absorb sunlight to create excitons (bound electron-hole pairs), which are then separated at the interface with an electron acceptor material to generate a photocurrent. The efficiency of OPVs is highly dependent on the absorption spectrum and energy levels of the donor and acceptor materials. Copolymers based on cyclopenta[c]thiophene-4,6-dione (B8437904) and benzodithiophene have been synthesized and evaluated as electron donors in OPVs, demonstrating the potential of complex thiophene structures in this area. nrel.gov

The semiconducting nature of many thiophene derivatives allows for their use in organic field-effect transistors (OFETs), which are essential components of modern electronics. In an OFET, a thiophene-based material can act as the active semiconductor layer, controlling the flow of current between the source and drain electrodes in response to a voltage applied to the gate electrode. The performance of the OFET is dictated by the charge carrier mobility of the organic semiconductor. The straightforward electropolymerization of certain thiophene precursors can lead to the formation of a semiconducting network. researchgate.net

The extended π-conjugated system of polythiophenes makes them suitable candidates for use as molecular wires, which are nanoscale structures that can conduct electrical current. The ability to control the length and chemical composition of these polymers allows for the fine-tuning of their conductive properties. Furthermore, the response of the delocalized electrons in these systems to strong electromagnetic fields gives rise to nonlinear optical (NLO) properties, which are crucial for applications in optical communications and data processing.

Contributions to Agrochemistry and Industrial Processes

Beyond electronics, the chemical reactivity of thiophene derivatives lends them to applications in other industrial sectors.